Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester
Description
Carbamates are widely studied for their roles in medicinal chemistry, often serving as enzyme inhibitors, prodrugs, or agrochemicals due to their hydrolytic stability and bioavailability . The 3-oxo-3-phenylpropyl substituent may contribute to steric bulk and lipophilicity, influencing membrane permeability and target binding .
Properties
CAS No. |
655226-51-0 |
|---|---|
Molecular Formula |
C18H18N2O5 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
ethyl N-[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C18H18N2O5/c1-2-25-18(22)19-16(12-17(21)14-6-4-3-5-7-14)13-8-10-15(11-9-13)20(23)24/h3-11,16H,2,12H2,1H3,(H,19,22) |
InChI Key |
LAPCNSUCCDFDCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester typically involves the reaction of ethyl chloroformate with 4-nitroaniline to form ethyl 4-nitrophenylcarbamate. This intermediate is then reacted with 3-oxo-3-phenylpropionic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Carbamate derivatives with different substituents.
Scientific Research Applications
Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester is a complex organic compound with a unique structure featuring a carbamic acid moiety linked to an ethyl ester, a 4-nitrophenyl group, and a 3-oxo-3-phenylpropyl chain. Its chemical formula is C18H18N2O5, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms .
While specific, detailed applications and case studies for this compound are not extensively documented in the provided search results, information regarding carbamic acid esters, in general, can provide insight into potential applications.
Potential Applications Based on Carbamic Acid Ester Properties
Carbamic acid esters have diverse applications across various fields:
- Pharmaceuticals: They can be used as intermediates in synthesizing various pharmaceutical compounds.
- Agrochemicals: These esters can be found in the production of insecticides, herbicides, and fungicides.
- Polymer Chemistry: Carbamic acid esters are useful as monomers or cross-linking agents in polymer synthesis.
- Materials Science: They can be utilized in the development of new materials with specific properties.
Several compounds share structural similarities with this compound. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl Carbamate | Methyl group instead of ethyl | Simpler structure; used in organic synthesis |
| Butyl Carbamate | Butyl group replacing ethyl | Exhibits different solubility properties |
| Phenyl Carbamate | Contains a phenyl group | More stable; used in research applications |
| Ethyl Carbamate | Basic structure similar | Known carcinogen; limited applications due to toxicity |
Mechanism of Action
The mechanism of action of carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
Key Comparative Insights
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-nitrophenyl group enhances stability against nucleophilic attack compared to the 4-chlorophenyl group in the thioester analog .
Biological Target Specificity: SNJ1945 () demonstrates how substituents like cyclopropylamino and methoxy-3-oxapentyl fine-tune calpain inhibition. The target compound lacks such polar groups, suggesting divergent therapeutic targets .
Synthetic Accessibility :
- Ethyl esters of carbamic acid (e.g., ) are typically synthesized via nucleophilic substitution or esterification. The nitro group in the target compound may require protective strategies during synthesis to avoid reduction or side reactions .
Research Findings and Implications
- Metabolic Stability : The 4-nitrophenyl group likely reduces metabolic degradation by cytochrome P450 enzymes compared to analogs with electron-rich aromatics .
- Lipophilicity and Permeability : The 3-oxo-3-phenylpropyl group increases logP values, favoring blood-brain barrier penetration relative to less lipophilic analogs like the piperazinyl derivative .
- Toxicity Considerations: Nitroaromatics can generate reactive metabolites; thus, the target compound may require toxicity profiling compared to non-nitro analogs like SNJ1945 .
Biological Activity
Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester (CAS No. 655226-51-0) is a complex organic compound that exhibits notable biological activities due to its unique structural features. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 342.35 g/mol. The structure includes a carbamic acid moiety linked to an ethyl ester and features a 4-nitrophenyl group along with a 3-oxo-3-phenylpropyl chain, which significantly influences its biological reactivity.
Biological Activity
Carbamic acid esters, including this compound, are known for their diverse biological activities:
- Antimicrobial Activity : Studies have shown that carbamic acid esters can exhibit significant antimicrobial properties against various microorganisms, including bacteria, fungi, and algae. For instance, in vitro tests have demonstrated that certain carbamate derivatives possess minimum inhibitory concentrations (MICs) effective against specific pathogens .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Such inhibition can have implications in metabolic disorders and obesity management .
- Cytotoxic Effects : Research indicates that some carbamic acid derivatives may induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .
Synthesis Methods
The synthesis of carbamic acid esters like this compound typically involves multi-step organic reactions. A common method includes:
- Michael Addition : The reaction of β-alkoxyvinyl trihalomethyl ketones with ethyl carbamate to form the desired carbamic acid esters.
This method not only provides the target compound but also allows for the exploration of structural variations that can enhance biological activity .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Properties
In a study assessing the antimicrobial efficacy of various carbamate compounds, several derivatives were tested against a panel of microorganisms. The results indicated that specific substitutions on the carbamate structure significantly enhanced their inhibitory effects against both Gram-positive and Gram-negative bacteria .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester, and how do substituents influence reaction yields?
Methodological Answer: The compound can be synthesized via a multi-step process involving:
Nitro-group introduction : Friedel-Crafts acylation of phenylpropane derivatives with 4-nitrobenzoyl chloride under AlCl₃ catalysis .
Carbamate formation : Reaction of the intermediate amine with ethyl chloroformate in anhydrous THF, using triethylamine as a base to neutralize HCl .
Steric considerations : Bulky substituents (e.g., 4-nitrophenyl) may reduce yields due to steric hindrance during carbamate coupling. For example, electron-withdrawing nitro groups slow nucleophilic attack on the carbonyl carbon, requiring elevated temperatures (80–100°C) .
Q. Q2. How can spectroscopic techniques (NMR, IR) differentiate this carbamate ester from structurally similar analogs?
Methodological Answer:
- ¹H NMR : The 4-nitrophenyl group shows aromatic protons as a doublet (δ 8.2–8.4 ppm) due to para-substitution, while the 3-oxo-3-phenylpropyl moiety exhibits a triplet for the α-proton (δ 3.1–3.3 ppm) adjacent to the ketone .
- IR : A strong carbonyl stretch at ~1700 cm⁻¹ confirms the carbamate ester, distinct from amides (~1650 cm⁻¹) or urethanes .
Advanced Research: Biological Activity and Mechanistic Studies
Q. Q3. What in vitro assays are suitable for evaluating this compound’s enzyme inhibitory activity, and how does the nitro group enhance binding affinity?
Methodological Answer:
- Calpain inhibition assays : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure inhibition kinetics. The 4-nitrophenyl group enhances π-π stacking with hydrophobic enzyme pockets, as observed in calpain inhibitors like SNJ1945 .
- Docking studies : Molecular dynamics simulations reveal nitro-group interactions with arginine residues in catalytic sites, improving IC₅₀ values by 2–3 fold compared to non-nitrated analogs .
Q. Q4. How does the compound’s stability in physiological buffers impact its pharmacokinetic profile?
Methodological Answer:
- Hydrolysis studies : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. The ethyl ester hydrolyzes faster than methyl esters (t₁/₂ ~4 hours vs. ~8 hours), releasing the active carbamic acid .
- Serum stability : Add human serum albumin (HSA) to assess protein binding. Nitro groups increase HSA affinity by 30%, prolonging half-life but reducing free drug availability .
Data Analysis and Contradictions
Q. Q5. How should researchers resolve discrepancies in reported biological activities of carbamate derivatives with varying substituents?
Methodological Answer:
- Meta-analysis : Compare IC₅₀ values across studies using standardized assay conditions (e.g., pH, temperature). For example, chloroacetyl-substituted carbamates (as in ) show higher cytotoxicity but lower selectivity than nitro-substituted analogs.
- Structural validation : Confirm stereochemistry via X-ray crystallography, as incorrect assignments (e.g., R vs. S configurations) can lead to contradictory activity reports .
Q. Q6. What computational tools are recommended for predicting the compound’s metabolic pathways?
Methodological Answer:
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites (e.g., nitro reduction to amine). Validate with in vitro microsomal assays .
- Reactivity hotspots : DFT calculations (Gaussian 16) highlight electrophilic carbamate carbons prone to nucleophilic attack by glutathione, predicting detoxification pathways .
Experimental Design and Optimization
Q. Q7. What strategies improve crystallization of this compound for X-ray diffraction studies?
Methodological Answer:
Q. Q8. How can researchers optimize HPLC conditions for quantifying trace impurities in synthesized batches?
Methodological Answer:
- Column selection : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA). The nitro group increases retention time (RT ~12.5 min) compared to non-nitrated analogs (RT ~9 min) .
- Detection : UV at 254 nm for nitro-aromatic absorption, with LOD <0.1% for side products like unreacted amines .
Advanced Mechanistic Probes
Q. Q9. What isotopic labeling approaches can track the compound’s metabolic fate in vivo?
Methodological Answer:
- ¹³C-labeled ethyl ester : Synthesize using ¹³C-ethyl chloroformate. LC-MS/MS analysis detects labeled CO₂ release during ester hydrolysis, confirming hepatic first-pass metabolism .
- Stable isotopes : Use deuterium at the α-position of the 3-oxo-propyl chain to study hydrogen/deuterium exchange rates in plasma .
Q. Q10. How does the compound interact with membrane transporters, and what assays validate uptake mechanisms?
Methodological Answer:
- Caco-2 permeability assays : Measure apical-to-basolateral transport (Papp >1 × 10⁻⁶ cm/s indicates passive diffusion). Nitro groups reduce logP, decreasing membrane permeability by ~20% compared to lipophilic analogs .
- Inhibitor studies : Co-incubate with probenecid (OATP inhibitor) to assess transporter-mediated uptake. No significant inhibition suggests primary passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
